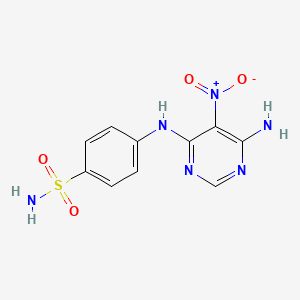

4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

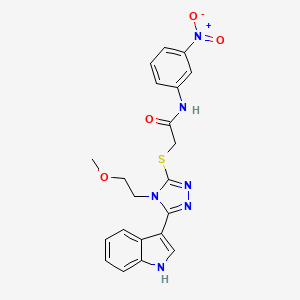

“4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound is part of a class of molecules that have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX .

Synthesis Analysis

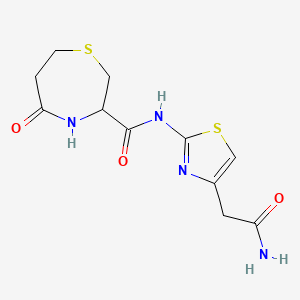

The synthesis of benzenesulfonamide derivatives, including “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide”, involves a series of chemical reactions . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis

The molecular structure of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” can be represented by the SMILES string:NC1=NC=NC(NC2=CC=C(C=C2)S(N)(=O)=O)=C1 .

Applications De Recherche Scientifique

Antimicrobial Applications

This compound has been utilized in the synthesis of new thienopyrimidines, which have shown promising results in antimicrobial screening . These synthesized compounds exhibit good to moderate activity against different strains of bacteria and fungi, highlighting the compound’s potential as a building block for developing new antimicrobial agents.

Nonlinear Optical (NLO) Applications

The related compound 2-amino-5-nitropyridine 4-chlorobenzoic acid has been synthesized and grown as optically transparent single crystals, demonstrating potential use in nonlinear optical applications . This suggests that derivatives of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide could also be explored for their NLO properties, contributing to the development of materials for optical limiting applications.

Carbonic Anhydrase Inhibition

Derivatives of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide have been tested for their ability to inhibit carbonic anhydrase isozymes . These inhibitors are designed to strongly inhibit CA isozymes involved in aqueous humor secretion within the eye, offering a therapeutic approach for conditions like glaucoma.

Drug Development

The compound is listed as an experimental small molecule in drug databases, indicating its potential use in drug development . Its interactions with biological targets such as cyclin-dependent kinase 2 suggest that it could be a candidate for further pharmacological research.

Organic Synthesis

The compound serves as a precursor in organic synthesis, leading to the formation of various derivatives with potential biological activities. Its role in the synthesis of heterocyclic compounds containing nitrogen and sulfur atoms is particularly significant due to their biological importance .

Protective Group in Organic Chemistry

In the field of organic chemistry, 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide can act as a protective group for amines. This application is crucial for the stepwise synthesis of complex organic molecules, where protecting groups are needed to prevent certain reactions from occurring prematurely .

Mécanisme D'action

Target of Action

The primary target of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

It’s common for such compounds to inhibit the activity of their target proteins, thereby affecting the cell cycle and potentially preventing the proliferation of cells .

Biochemical Pathways

Given its target, it’s likely that it impacts the pathways related to the cell cycle and cell division .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of it reaches the target site to exert its effects .

Result of Action

Given its target, it’s likely that it affects cell division and proliferation .

Orientations Futures

The future directions for the research and development of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties, as well as their potential applications in other therapeutic areas . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .

Propriétés

IUPAC Name |

4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLHQVFLUGUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)

![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)

![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)